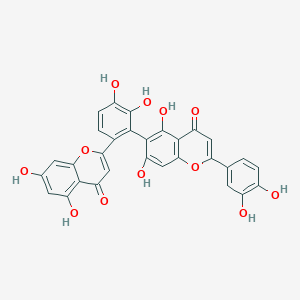
Dicranolomin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicranolomin is a natural product found in Leptostomum, Bartramiaceae, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis of Dicranolomin
This compound is synthesized through a catalyst-free oxidative coupling reaction of flavones, primarily luteolin and diosmetin, in alkaline water using molecular oxygen as a hydrogen acceptor. This method has been highlighted for its eco-friendliness and efficiency, yielding high amounts of this compound along with other flavonoid dimers and trimers . The reaction conditions are optimized to ensure good regioselectivity and high yields, making it an attractive approach for producing bioactive flavonoids from readily available plant materials .
Antioxidant Properties
Flavonoids, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant activity of this compound contributes to its potential use in health supplements aimed at preventing oxidative damage .
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases . In vitro studies have demonstrated that compounds derived from flavonoids can effectively reduce carrageenan-induced paw edema in animal models .
Antimicrobial Activity
This compound has shown promise in combating microbial infections. Its bioactive compounds may inhibit the growth of various pathogens, suggesting potential applications in developing natural antimicrobial agents .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. Biflavonoids have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research is necessary to elucidate the mechanisms by which this compound exerts these effects and to evaluate its efficacy against specific cancer types .
Case Studies and Research Findings
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Nutraceuticals : Due to its antioxidant and anti-inflammatory properties, this compound could be incorporated into dietary supplements aimed at promoting overall health.
- Pharmaceuticals : Its potential anticancer and antimicrobial activities make it a candidate for drug development targeting specific diseases.
- Functional Foods : The synthesis of this compound through food-grade methods opens avenues for its use as an active ingredient in functional foods designed to enhance health benefits.
Propriétés
Numéro CAS |
116383-34-7 |
|---|---|
Formule moléculaire |
C30H18O12 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O12/c31-12-6-17(35)26-18(36)9-22(42-23(26)7-12)13-2-4-15(33)29(39)25(13)28-20(38)10-24-27(30(28)40)19(37)8-21(41-24)11-1-3-14(32)16(34)5-11/h1-10,31-35,38-40H |
Clé InChI |
ZFNKROZSXXJHKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Key on ui other cas no. |
116383-34-7 |
Synonymes |
dicranolomin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















